molecular formula C23H20ClN3O3S2 B2399363 2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide CAS No. 618075-41-5

2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide

Cat. No. B2399363
CAS RN: 618075-41-5
M. Wt: 486
InChI Key: UCGLMXKTLMGAMO-VXPUYCOJSA-N
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Description

2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
BenchChem offers high-quality 2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorophenyl Compounds in Environmental Studies

Chlorophenols (CP), including compounds with chlorophenyl groups, are studied extensively in environmental science due to their prevalence as pollutants and their role as precursors to more toxic compounds like dioxins in chemical and thermal processes. For instance, chlorophenols are identified as significant pollutants in Municipal Solid Waste Incineration (MSWI), indicating the environmental impact and regulatory challenges associated with these compounds (Peng et al., 2016).

Thiazolidinone Derivatives in Drug Development

Thiazolidinone and its derivatives are of great interest in pharmaceutical research due to their wide range of biological activities. The structural motif of thiazolidinones is utilized in designing compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds are explored for their ability to interact with various biological targets, providing a foundation for the development of new drugs with enhanced efficacy and safety profiles. For example, the synthetic potential of 1,3-thiazolidin-4-ones and their derivatives for various heterocyclic compounds synthesis illustrates the importance of this scaffold in medicinal chemistry (Petrov & Androsov, 2013).

Indole Derivatives in Cardiovascular Research

Indole derivatives, incorporated with various moieties such as oxadiazole, azetidinone, and thiazolidinone, have been studied for their cardiovascular activities. The exploration of these compounds includes examining their effects on blood pressure, heart rate, and other cardiovascular parameters, highlighting the potential of indole-based compounds in the treatment of cardiovascular diseases. The research demonstrates the versatility of indole as a core structure for developing molecules with targeted biological activities (Singh, Aggarwal, & Singh, 2014).

properties

IUPAC Name

2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-3-13(2)27-22(30)20(32-23(27)31)19-16-6-4-5-7-17(16)26(21(19)29)12-18(28)25-15-10-8-14(24)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,25,28)/b20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGLMXKTLMGAMO-VXPUYCOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide

CAS RN

618075-41-5
Record name 2-[(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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